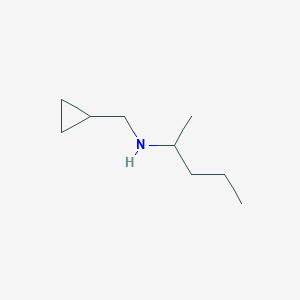

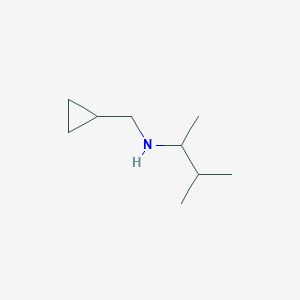

(S)-(1-Methylpyrrolidin-3-yl)methanamine

Übersicht

Beschreibung

“(S)-(1-Methylpyrrolidin-3-yl)methanamine” is also known as methenamine . Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It works by safely producing formaldehyde to prevent bacterial growth while avoiding bacterial resistance .

Synthesis Analysis

The synthesis of “this compound” involves the use of different organic solvents at various stages . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This is further converted by reduction into (S)-N-methylamphetamine .

Molecular Structure Analysis

The molecular structure of methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines, such as “this compound”, are influenced by their basicity .

Wirkmechanismus

Target of Action

(S)-(1-Methylpyrrolidin-3-yl)methanamine, also known as [(3S)-1-methylpyrrolidin-3-yl]methanamine, is a urinary tract antiseptic and antibacterial drug . It is primarily used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

The action of this compound depends on its conversion in acidic urine into formaldehyde, a nonspecific bactericidal agent . Formaldehyde is active against both gram-positive and gram-negative bacteria . This compound hydrolyzes to ammonia and formaldehyde in acidic urine .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the bacterial metabolism in the urinary tract. The formaldehyde produced by the compound interferes with the bacteria’s metabolic processes, leading to their death and thus preventing urinary tract infections .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . The maximum serum concentration is achieved in about 1 hour, and the elimination half-life is about 4.3 hours . The distribution volume is about 0.56 l/kg, the renal clearance is about 1.46, and the total clearance is about 1.58 ml/min/kg .

Result of Action

The result of the action of this compound is the prevention and treatment of urinary tract infections. By producing formaldehyde in the urine, it kills bacteria and prevents them from multiplying, thereby reducing the incidence of urinary tract infections .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the urine. Its antibacterial effects are maximal when the urine pH is less than or equal to 5.5 . Therefore, the efficacy and stability of this compound can be affected by factors that alter the pH of the urine.

Eigenschaften

IUPAC Name |

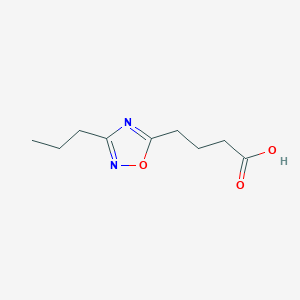

[(3S)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1461476.png)

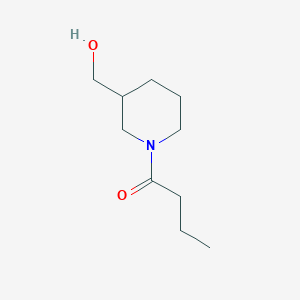

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)

![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1461489.png)

![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)